6-[(4-chlorophthalazin-1-yl)amino]hexanoic Acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of 6-[(4-chlorophthalazin-1-yl)amino]hexanoic acid follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The compound’s structure comprises a phthalazine core—a bicyclic aromatic system with two nitrogen atoms at positions 1 and 2—substituted with a chlorine atom at position 4. An amino group (-NH-) bridges the phthalazine moiety to a six-carbon aliphatic chain terminating in a carboxylic acid group. According to IUPAC guidelines, the parent structure is designated as phthalazin-1-amine, with substituents prioritized based on their position and functional hierarchy. The full systematic name, 6-[(4-chlorophthalazin-1-yl)amino]hexanoic acid , reflects this arrangement:
- 4-chloro : Indicates the chlorine substituent at position 4 of the phthalazine ring.
- phthalazin-1-yl : Denotes the phthalazine ring system with the amino group attached at position 1.
- 6-aminohexanoic acid : Specifies the six-carbon chain (hexanoic acid) with an amino group at the sixth carbon.
This nomenclature ensures unambiguous identification and distinguishes the compound from related derivatives, such as 4-chlorophthalazin-1-amine (lacking the hexanoic acid chain).
Molecular Formula and Weight Analysis
The molecular formula of 6-[(4-chlorophthalazin-1-yl)amino]hexanoic acid is C₁₄H₁₆ClN₃O₂ , derived from its structural components:
- Phthalazine core : C₈H₅ClN₂ (contributing 8 carbons, 5 hydrogens, 1 chlorine, and 2 nitrogens).
- Hexanoic acid chain : C₆H₁₁O₂ (6 carbons, 11 hydrogens, and 2 oxygens).
- Amino linker : NH (adding 1 hydrogen and 1 nitrogen).
The molecular weight is calculated as follows:
$$
\text{MW} = (14 \times 12.01) + (16 \times 1.008) + 35.45 + (3 \times 14.01) + (2 \times 16.00) = 293.75 \, \text{g/mol}
$$
This matches experimental data from PubChem. The carboxylic acid group (-COOH) and secondary amine (-NH-) contribute to the compound’s polarity, influencing its solubility in polar solvents like water or ethanol.
Table 1: Molecular Composition
| Component | Quantity | Contribution to Formula |
|---|---|---|
| Carbon (C) | 14 | C₁₄ |
| Hydrogen (H) | 16 | H₁₆ |
| Chlorine (Cl) | 1 | Cl |
| Nitrogen (N) | 3 | N₃ |
| Oxygen (O) | 2 | O₂ |
Three-Dimensional Conformational Studies
The three-dimensional structure of 6-[(4-chlorophthalazin-1-yl)amino]hexanoic acid is characterized by a planar phthalazine ring and a flexible hexanoic acid chain. Computational models (e.g., PubChem’s 3D conformer) reveal two key features:
- Phthalazine Ring Geometry : The bicyclic system adopts a nearly flat conformation, with bond angles of ~120° between adjacent atoms. The chlorine atom at position 4 introduces slight steric hindrance, causing minor distortions in the ring’s planarity.
- Hexanoic Acid Chain Flexibility : The six-carbon chain exhibits rotational freedom around single bonds, allowing for gauche and anti conformers. The carboxylic acid group at the terminus can engage in intramolecular hydrogen bonding with the secondary amine, stabilizing specific conformations.
Figure 1: Dominant Conformers
- Anti : The chain extends linearly, minimizing steric clashes.
- Gauche : The chain bends, enabling hydrogen bonding between the -COOH and -NH groups.
These conformational dynamics influence the compound’s interactions in biological systems, such as binding to enzyme active sites.
Comparative Structural Analysis with Related Phthalazine Derivatives
6-[(4-Chlorophthalazin-1-yl)amino]hexanoic acid shares structural motifs with other phthalazine-based compounds but differs in functional group substitution. Key comparisons include:
Table 2: Structural Comparison of Phthalazine Derivatives
- Functional Group Impact : The carboxylic acid in 6-[(4-chlorophthalazin-1-yl)amino]hexanoic acid enhances hydrophilicity compared to the hydroxyl group in 6-[(6-chloroquinazolin-4-yl)amino]hexan-1-ol.
- Ring System Differences : Replacing phthalazine with quinazoline (as in the second derivative) alters electronic properties due to nitrogen positioning.
These structural variations correlate with divergent biological activities, such as altered binding affinities in enzyme inhibition assays.
Properties
IUPAC Name |
6-[(4-chlorophthalazin-1-yl)amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c15-13-10-6-3-4-7-11(10)14(18-17-13)16-9-5-1-2-8-12(19)20/h3-4,6-7H,1-2,5,8-9H2,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPDBGQLUAFWAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)NCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-chlorophthalazin-1-yl)amino]hexanoic acid typically involves the reaction of 4-chlorophthalazine with hexanoic acid derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 6-[(4-chlorophthalazin-1-yl)amino]hexanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[(4-chlorophthalazin-1-yl)amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom on the phthalazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Antifibrinolytic Agents
One of the primary applications of 6-[(4-chlorophthalazin-1-yl)amino]hexanoic acid is in the development of antifibrinolytic agents. Derivatives of this compound have shown promising results in inhibiting plasmin activity, which plays a crucial role in fibrinolysis. For instance, studies have demonstrated that certain derivatives exhibit significant inhibition of plasmin's amidolytic activity, indicating their potential as therapeutic agents in managing bleeding disorders .
Peptide Therapeutics
The incorporation of 6-[(4-chlorophthalazin-1-yl)amino]hexanoic acid into peptide structures enhances their stability and biological activity. For example, its insertion into glucagon-like peptide 1 (GLP-1) analogs has been shown to prevent enzymatic degradation, leading to longer-lasting therapeutic effects for conditions such as type 2 diabetes mellitus .
Linker in Peptide Synthesis
The compound serves as an effective linker in the synthesis of cyclic peptides and other biologically active molecules. Its hydrophobic nature improves the solubility and stability of the resulting peptides, making them more suitable for pharmaceutical applications. The use of 6-[(4-chlorophthalazin-1-yl)amino]hexanoic acid has been reported to enhance the efficiency of immunoassays by improving the attachment of peptides to solid phases .
Targeting Cancer Cells
Recent studies have explored the application of 6-[(4-chlorophthalazin-1-yl)amino]hexanoic acid in targeting cancer cells. For instance, conjugates formed with photosensitizers have been developed to specifically bind to receptors overexpressed in tumor cells, enhancing the efficacy of photodynamic therapy . These conjugates showed improved tissue accumulation and stronger photosensitizing effects compared to unconjugated counterparts.
Enzyme Inhibition Studies
Research into enzyme inhibitors based on this compound has revealed its potential in developing low molecular weight inhibitors for various enzymes. For example, analogs designed from human angiotensinogen fragments containing 6-[(4-chlorophthalazin-1-yl)amino]hexanoic acid have demonstrated significant inhibitory activity against renin, suggesting applications in hypertension treatment .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Drug Development | Antifibrinolytic Agents | Inhibition of plasmin activity |
| Peptide Therapeutics | GLP-1 Analog Stability | Enhanced biological activity |
| Chemical Synthesis | Linker in Cyclic Peptides | Improved solubility and stability |
| Biological Research | Targeting Cancer Cells | Increased tissue accumulation in tumor cells |
| Enzyme Inhibition Studies | Renin Inhibitors | Significant inhibition observed |
Case Studies
Case Study 1: Antifibrinolytic Activity
In a study by Midura-Nowaczek et al., derivatives of 6-aminohexanoic acid were synthesized and evaluated for their ability to inhibit plasmin activity. The most effective derivative demonstrated an IC50 value of 0.02 mM, highlighting the compound's potential as an antifibrinolytic agent .
Case Study 2: Cancer Targeting with Conjugates
A recent investigation into conjugates formed with 6-[(4-chlorophthalazin-1-yl)amino]hexanoic acid showed that these compounds could effectively target neuropilin receptors on endothelial tumor cells. The modified compounds exhibited significantly enhanced photosensitizing properties compared to traditional agents .
Mechanism of Action
The mechanism of action of 6-[(4-chlorophthalazin-1-yl)amino]hexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Hexanoic Acid Derivatives with Heterocyclic Substituents
- 6-(Diethylamino)hexanoic Acid Esters (): These compounds feature tertiary amino groups (e.g., diethylamino, morpholinyl) instead of the chlorophthalazine moiety. The amino groups enhance solubility and enable interactions with biological targets via hydrogen bonding or charge interactions.
- 6-(Boc-amino)hexanoic Acid (): This derivative includes a tert-butoxycarbonyl (Boc)-protected amine. The Boc group increases steric bulk and stability, making it suitable for peptide synthesis. In contrast, the unprotected amino linker in 6-[(4-chlorophthalazin-1-yl)amino]hexanoic Acid may improve reactivity but reduce metabolic stability .
Aromatic and Bicyclic Substituents
- 6-[(4-Chlorobenzoyl)amino]hexanoic Acid (): Substitutes the phthalazine group with a monocyclic 4-chlorobenzoyl group. The molecular weight (269.72 g/mol) is lower than the target compound’s estimated weight (~300 g/mol), affecting pharmacokinetics .
- 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic Acid (): Contains a thiazolidinone ring with sulfur and oxygen atoms. The thione group introduces hydrogen-bonding and metal-chelating capabilities absent in the target compound, which may broaden its mechanism of action .
Physicochemical Properties
Biological Activity
6-[(4-chlorophthalazin-1-yl)amino]hexanoic acid is a compound associated with the inhibition of sphingosine-1-phosphate lyase (S1PL), an enzyme that plays a crucial role in regulating sphingosine-1-phosphate (S1P) levels. The modulation of S1P is significant in various physiological processes, including immune responses and cardiovascular functions. This article reviews the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.
Sphingosine-1-phosphate lyase catalyzes the degradation of S1P, a bioactive lipid involved in numerous cellular processes. Inhibition of S1PL by compounds like 6-[(4-chlorophthalazin-1-yl)amino]hexanoic acid leads to elevated levels of S1P, which can have both therapeutic and adverse effects depending on the context.
Key Findings on Mechanism
- Inhibition of Lymphocyte Circulation : In studies involving rats, administration of S1PL inhibitors resulted in significant lymphopenia (depletion of lymphocytes) within 3 to 4 days. This corresponded with increased S1P concentrations in lymphoid tissues, suggesting a direct relationship between S1PL inhibition and immune modulation .
- Cardiovascular Effects : The same studies indicated that elevated S1P levels could influence cardiac function, leading to bradycardia and other cardiovascular changes. This highlights the dual role of S1P in immune and cardiovascular systems .
Biological Activity Data
Case Studies
Case Study 1: Immune Modulation
In a controlled experiment, repeated doses of the S1PL inhibitor led to a marked decrease in circulating lymphocytes. This study provided insights into how modulation of sphingolipid metabolism can be leveraged for therapeutic immune suppression without the side effects associated with traditional immunosuppressants.
Case Study 2: Cardiovascular Implications
Another study explored the cardiovascular effects of S1PL inhibition. The results indicated that while there was a beneficial increase in S1P levels, the consequential bradycardia raised concerns about potential cardiovascular risks associated with long-term use of such inhibitors.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 6-[(4-chlorophthalazin-1-yl)amino]hexanoic Acid, and how can purity be optimized?
- Methodology : Use nucleophilic aromatic substitution (NAS) between 4-chlorophthalazin-1-amine and 6-aminohexanoic acid derivatives. Protect the carboxylic acid group (e.g., tert-butyl ester) to prevent side reactions. Purify intermediates via recrystallization (ethanol/water mixtures) and confirm purity using HPLC (>98%) and NMR (absence of residual solvent/starting material) .
Q. How should researchers characterize the compound’s structural integrity and stability under laboratory conditions?
- Methodology :
- Structural confirmation : Use - and -NMR to verify the phthalazine-amine linkage and hexanoic acid chain integrity. Compare spectral data with computational predictions (DFT-based simulations).
- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Identify degradation products (e.g., hydrolyzed phthalazine or decarboxylated derivatives) .
Q. What solvent systems are compatible with this compound for in vitro assays?
- Methodology : Test solubility in DMSO (10 mM stock) and dilute in PBS (pH 7.4) or cell culture media. Monitor precipitation via dynamic light scattering (DLS). For hydrophobic interactions, use co-solvents like PEG-400 (<5% v/v) while ensuring biocompatibility .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for large-scale synthesis?
- Methodology : Apply a factorial design to variables (temperature, solvent polarity, catalyst loading). Use ANOVA to identify critical factors (e.g., solvent polarity dominates yield). Validate with a central composite design (CCD) for non-linear optimization, targeting >85% yield .
Q. How to resolve contradictory bioactivity data across cell lines or enzymatic assays?
- Methodology :
- Assay standardization : Normalize data using Z’-factor scoring to exclude low-reproducibility assays.
- Mechanistic studies : Perform SPR (surface plasmon resonance) to confirm target binding affinity. Cross-validate with siRNA knockdown or competitive inhibition assays .
- Metabolite profiling : Use LC-HRMS to identify active metabolites in specific cell lines (e.g., cytochrome P450-mediated activation) .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodology :
- Docking studies : Use AutoDock Vina with phthalazine derivatives’ crystal structures (e.g., PARP-1 or kinase domains). Prioritize poses with lowest RMSD (<2.0 Å) and validate via MD simulations (GROMACS, 100 ns).
- QSAR modeling : Train models on phthalazine-amine analogs using descriptors like logP, polar surface area, and H-bond donors .
Q. How to address challenges in selective functionalization of the phthalazine ring?
- Methodology : Employ directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) to introduce substituents at specific positions. Protect the hexanoic acid chain with a silyl ether (TBSCl) during metalation. Confirm regioselectivity via -NMR (if fluorinated probes are used) .
Data Contradiction & Validation
Q. How to validate conflicting results in solubility or partition coefficient (logP) measurements?
- Methodology :
- Solubility : Compare shake-flask (UV-Vis quantification) vs. potentiometric (CheqSol) methods. Account for pH-dependent ionization (pKa ~3.5 for carboxylic acid).
- logP : Use reversed-phase HPLC (C18 column) with a calibration curve of standards (octanol-water partitioning) .
Q. What strategies mitigate batch-to-batch variability in biological activity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
